

# Spectroscopic Profile of Hydrobenzoin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **hydrobenzoin**, a key organic compound with applications in synthesis and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **hydrobenzoin**. It is important to note that **hydrobenzoin** exists as stereoisomers (meso, (+)- and (-)-enantiomers). The data presented here is primarily for the meso- and the racemic (+/-) forms, as commonly reported in the literature.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (+/-)-Hydrobenzoin

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.1-7.3	Multiplet	Aromatic protons (Ar-H)
4.58	Doublet	Methine protons (CH-OH)
5.37	Doublet	Hydroxyl protons (OH)



Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for meso-**Hydrobenzoin**[1][2]

Chemical Shift (δ) ppm	Assignment	
142.21	Quaternary aromatic carbon (C-ipso)	
127.15	Aromatic carbon (C-ortho/meta)	
127.06	Aromatic carbon (C-ortho/meta)	
126.57	Aromatic carbon (C-para)	
77.62	Methine carbon (CH-OH)[1]	

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Hydrobenzoin**[3][4][5]

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3200-3600 (broad)	O-H stretch	Alcohol (-OH)[3][4][5]
3000-3100	C-H stretch	Aromatic (Ar-H)[3][4][5]
1500-1600	C=C stretch	Aromatic ring[3]
~1450 & ~1490	C=C stretch	Aromatic ring
~1060	C-O stretch	Alcohol (-C-O)
~700 & ~750	C-H bend (out-of-plane)	Monosubstituted benzene

#### **Mass Spectrometry (MS)**

Table 4: Major Mass Spectrometry Peaks for (+/-)-Hydrobenzoin (Electron Ionization)[6]



m/z	Relative Intensity (%)	Proposed Fragment Ion
214	< 5	[M]+ (Molecular Ion)
108	100	[C7H8O] <sup>+</sup>
107	95	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (benzoyl cation)
79	50	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (phenyl cation)

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR Sample Preparation and Acquisition:

- Sample Preparation: Weigh approximately 10-20 mg of hydrobenzoin for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
  - Set the spectral width to cover the range of approximately 0-10 ppm.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.



- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Set the spectral width to cover the range of approximately 0-160 ppm.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Reference the spectrum to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

#### Infrared (IR) Spectroscopy

Solid-State IR Spectrum Acquisition (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of dry hydrobenzoin with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and collect the sample spectrum.
  - Typically, scan the range from 4000 to 400 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

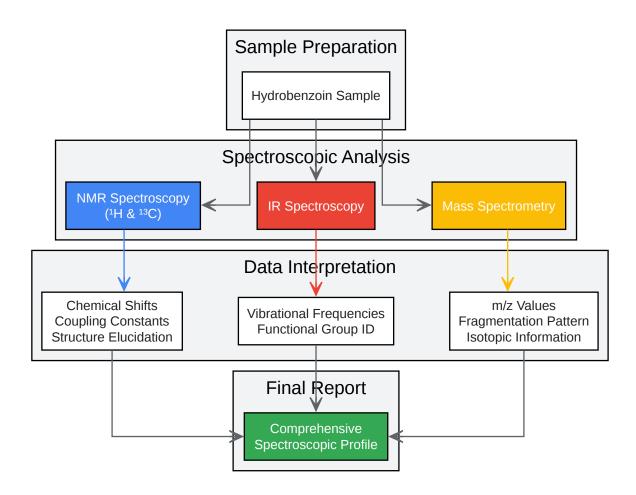
• Sample Introduction: Introduce a small amount of **hydrobenzoin** into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if coupled.



- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **hydrobenzoin**.



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Caption: Workflow for Spectroscopic Analysis of Hydrobenzoin.



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